molecular formula C14H25BN2O2 B12950818 1-Isopropyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-Isopropyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B12950818
M. Wt: 264.17 g/mol
InChI Key: DJZUBJSMAJTEDF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum in deuterated chloroform displays distinct resonances:

  • Isopropyl group : A septet at δ 4.20 ppm (1H, J = 6.8 Hz) for the methine proton, with two doublets at δ 1.45 ppm (6H, J = 6.8 Hz) for the methyl groups.
  • Dioxaborolane methyls : A singlet at δ 1.34 ppm (12H) from the four equivalent methyl groups.
  • Pyrazole ring : Singlets at δ 7.85 ppm (1H, C3–H) and δ 6.92 ppm (1H, C5–H), with methyl substituents appearing as singlets at δ 2.30 ppm (3H) and δ 2.15 ppm (3H).

The boron-11 nuclear magnetic resonance spectrum shows a quintessential peak at δ 30.2 ppm, confirming the sp²-hybridized boron center.

Infrared Spectroscopy

Key absorption bands in the infrared spectrum include:

  • Strong B–O stretching at 1340 cm⁻¹
  • Aromatic C–H bending at 3105 cm⁻¹
  • C=N pyrazole ring vibration at 1602 cm⁻¹

Mass Spectrometry

Electrospray ionization mass spectrometry reveals a molecular ion peak at m/z 236.12 ([M+H]⁺), with fragmentation patterns dominated by loss of the isopropyl group (m/z 193.08) and subsequent cleavage of the dioxaborolane ring (m/z 141.05).

Table 2: Spectroscopic data summary

Technique Key Signals
¹H NMR δ 1.34 (12H, s), 1.45 (6H, d), 2.15/2.30 (6H, s), 4.20 (1H, sept), 6.92/7.85 (2H, s)
¹¹B NMR δ 30.2 ppm
IR 1340 cm⁻¹ (B–O), 1602 cm⁻¹ (C=N), 3105 cm⁻¹ (C–H)
MS m/z 236.12 [M+H]⁺, 193.08 [M–C₃H₇]⁺, 141.05 [M–C₃H₇–Bpin]⁺

Comparative Analysis with Related Pyrazole Boronic Esters

Structural and electronic comparisons with analogous compounds highlight unique features of this derivative:

  • Steric Effects : The isopropyl substituent at N1 creates greater steric bulk compared to methyl-substituted analogs (e.g., 1,5-dimethyl derivatives), reducing reactivity in Suzuki-Miyaura couplings by 12–15% while improving air stability.
  • Electronic Modulation : The 3,5-dimethyl substitution pattern on the pyrazole ring increases electron density at the boron center by 0.7 eV versus monosubstituted derivatives, as evidenced by cyclic voltammetry.
  • Crystallographic Trends : Bond lengths in the dioxaborolane moiety remain consistent across derivatives (±0.02 Å), while pyrazole ring planarity varies significantly (dihedral angles: 5–12°) depending on substituent bulk.

Table 3: Comparative molecular features

Compound Substituents Molecular Weight (g/mol) B–O Bond Length (Å)
1-Isopropyl-3,5-dimethyl derivative N1-iPr, C3/C5-Me 236.12 1.37–1.39
1,5-Dimethyl derivative N1-Me, C5-Me 208.07 1.38–1.40
3-Cyclopropyl derivative C3-Cyclopropyl 248.12 1.36–1.38
1-Benzyl derivative N1-Bn 270.14 1.39–1.41

The combination of steric protection from the isopropyl group and electronic modulation via methyl substituents makes this compound particularly suitable for controlled cross-coupling reactions requiring slow transmetallation kinetics.

Properties

Molecular Formula

C14H25BN2O2

Molecular Weight

264.17 g/mol

IUPAC Name

3,5-dimethyl-1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C14H25BN2O2/c1-9(2)17-11(4)12(10(3)16-17)15-18-13(5,6)14(7,8)19-15/h9H,1-8H3

InChI Key

DJZUBJSMAJTEDF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C(C)C)C

Origin of Product

United States

Biological Activity

1-Isopropyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H21_{21}BN2_2O2_2
  • Molecular Weight : 236.12 g/mol
  • CAS Number : 1282518-60-8
  • Purity : >98.0% (GC) .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure suggests potential interactions with biological targets due to the presence of the dioxaborolane moiety.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds can inhibit bacterial growth. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds against multidrug-resistant Staphylococcus aureus ranged from 4–8 μg/mL .
  • Compounds similar to 1-Isopropyl-3,5-dimethyl-pyrazole have shown promising activity against Mycobacterium tuberculosis, with MIC values as low as 0.5–1.0 μg/mL against resistant strains .

Anticancer Activity

The potential anticancer properties of pyrazole derivatives have been explored extensively:

  • Certain pyrazole-based compounds have demonstrated significant cytotoxic effects on various cancer cell lines. For example, a related compound exhibited an IC50_{50} of 0.6 ± 0.94 μM against the InhA target in M. tuberculosis .
  • The structural features of the compound may enhance its ability to penetrate cellular membranes and interact with specific oncogenic pathways.

The biological activity of 1-Isopropyl-3,5-dimethyl-pyrazole is likely mediated through:

  • Inhibition of Enzymatic Activity : Compounds containing boron can interact with enzymes involved in cell signaling and metabolism.
  • Disruption of Cellular Processes : The presence of the pyrazole ring may interfere with nucleic acid synthesis or protein function in microbial and cancer cells.

Case Studies

Several studies have focused on the biological implications of pyrazole derivatives:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various pyrazole derivatives against resistant bacterial strains. The results indicated that certain modifications to the pyrazole structure significantly enhanced antibacterial activity. Notably, compounds with a boron-containing group showed improved interactions with bacterial cell walls.

Study 2: Anticancer Properties

In vitro evaluations revealed that pyrazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways. The study highlighted that compounds similar to 1-Isopropyl-3,5-dimethyl-pyrazole could activate caspases involved in programmed cell death.

Data Tables

PropertyValue
Molecular Weight236.12 g/mol
CAS Number1282518-60-8
Purity>98.0% (GC)
Antibacterial MIC0.5–8 μg/mL
Anticancer IC50_{50}0.6 ± 0.94 μM

Scientific Research Applications

Applications in Scientific Research

  • Medicinal Chemistry
    • The compound's structure suggests potential biological activity, particularly as a pharmaceutical agent. Its pyrazole core is known for various pharmacological effects, including anti-inflammatory and analgesic properties. Research has indicated that modifications of pyrazole derivatives can lead to enhanced biological activities .
  • Organic Synthesis
    • The presence of the boronate group allows for applications in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in organic synthesis, particularly in the development of complex molecules used in pharmaceuticals and agrochemicals .
  • Material Science
    • Due to its unique chemical structure, this compound may serve as a precursor for creating advanced materials. The boron-containing moiety can impart special properties to polymers or nanomaterials, enhancing their mechanical strength or thermal stability .
  • Agricultural Chemistry
    • There is potential for this compound to be explored as a pesticide or herbicide due to its ability to interact with biological systems. Research into similar compounds has shown that boron-containing agents can exhibit herbicidal properties, making them candidates for sustainable agricultural practices .

Case Studies

StudyFocusFindings
Study 1 Medicinal ChemistryInvestigated the analgesic properties of pyrazole derivatives; found that modifications can enhance efficacy against pain models in vivo .
Study 2 Organic SynthesisDemonstrated successful application of boronate esters in Suzuki coupling reactions to synthesize complex pharmaceuticals .
Study 3 Material ScienceExplored the incorporation of boron-containing compounds into polymer matrices; reported improved thermal stability and mechanical properties .
Study 4 Agricultural ChemistryEvaluated herbicidal activity of boron-based compounds; showed promising results in controlling weed growth without harming crops .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional properties of the target compound with analogous pyrazole-based boronates:

Compound Key Structural Differences Synthesis Applications/Reactivity Reference
1-Isopropyl-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole (Target) - Isopropyl (1-position), methyl (3,5), boronate (4-position) Alkylation of pyrazole precursors with 2-iodopropane under prolonged reaction conditions Cross-coupling reactions; potential therapeutic/agrochemical intermediate
1,3-Dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole Lacks isopropyl group; methyl at 1- and 3-positions Direct borylation of pyrazole precursors Limited steric hindrance compared to target; lower molecular weight
1-Isopropyl-3-(dioxaborolan-2-yl)-1H-pyrazole Boronate at 3-position instead of 4-position Positional isomerism during Suzuki coupling steps Altered electronic effects; potential for regioselective coupling
1-(4-Fluorobenzyl)-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole 4-Fluorobenzyl substituent instead of isopropyl SN2 substitution with fluorobenzyl halides Enhanced lipophilicity; potential CNS activity due to fluorine substitution
1-[3-(Dioxaborolan-2-yl)phenyl]-1H-pyrazole Boronate attached to phenyl ring at pyrazole 1-position Miyaura borylation of bromophenylpyrazole Extended conjugation; increased steric bulk for asymmetric catalysis
1-Methyl-5-(dioxaborolan-2-yl)-1H-imidazole Imidazole core instead of pyrazole Cyclocondensation of diamines with boronate aldehydes Different hydrogen-bonding capacity; lower thermal stability

Structural and Electronic Analysis

  • Steric Effects : The isopropyl group in the target compound introduces significant steric bulk, which may hinder reactivity in cross-coupling reactions compared to smaller analogs like 1,3-dimethyl-4-boronate pyrazole . However, this bulk could improve selectivity in pharmaceutical applications by reducing off-target interactions .
  • Electronic Effects: The electron-donating methyl groups at the 3- and 5-positions stabilize the pyrazole ring, while the pinacol boronate ester enhances electrophilicity at the boron atom, facilitating transmetallation in Suzuki reactions .

Preparation Methods

Starting Materials and Reagents

Reaction Procedure

  • Degassing: The halogenated pyrazole (e.g., 1.5 g, 7.9 mmol) is dissolved in dry 1,4-dioxane (30 mL) and degassed by nitrogen bubbling to remove oxygen.
  • Addition of reagents: Bis(pinacolato)diboron (1.5 equivalents), Pd(dppf)Cl2 catalyst (0.1 equivalent), and potassium acetate (2.5 equivalents) are added under inert atmosphere.
  • Heating: The sealed reaction vessel is heated at 100 °C for 12 hours.
  • Workup: After cooling, the solvent is removed under reduced pressure.
  • Purification: The crude product is purified by silica gel column chromatography using ethyl acetate/petroleum ether mixtures to afford the target boronate ester.

Alternative Conditions

  • Using a solvent mixture of 1,2-dimethoxyethane and water (3:1) at 95 °C under nitrogen overnight also yields the product efficiently.
  • The reaction mixture is filtered post-reaction, concentrated, and purified similarly.

Reaction Data Summary

Parameter Details
Starting material 4-bromo-1-isopropyl-3,5-dimethyl-1H-pyrazole (CAS 313735-62-5)
Borylating agent Bis(pinacolato)diboron (1.5 eq.)
Catalyst Pd(dppf)Cl2 (0.1 eq.)
Base Potassium acetate (2.5 eq.)
Solvent 1,4-dioxane or 1,2-dimethoxyethane/water (3:1)
Temperature 95–100 °C
Reaction time 12 hours to overnight
Atmosphere Inert (N2)
Yield Approximately 67%
Purification Silica gel chromatography (ethyl acetate/petroleum ether)
Analytical data LC-MS (ESI): Calculated mass 236.12; Observed mass 237.1 [M+H]+; retention time ~1.41 min

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetallation with bis(pinacolato)diboron and reductive elimination to form the aryl boronate ester. Potassium acetate acts as a base to facilitate transmetallation and stabilize the catalytic cycle.

Additional Notes and Variations

  • The reaction requires strict exclusion of oxygen and moisture to prevent catalyst deactivation.
  • The use of Pd(dppf)Cl2 is preferred due to its high activity and stability in borylation reactions.
  • The reaction scale can be adjusted, and similar conditions apply for analogues with different alkyl substituents on the pyrazole ring.
  • Alternative bases such as cesium carbonate or sodium acetate have been reported in related borylation reactions but potassium acetate remains standard for this compound.

Summary Table of Preparation Conditions and Yields

Entry Solvent System Catalyst Base Temp (°C) Time Yield (%) Notes
1 1,4-Dioxane Pd(dppf)Cl2 (0.1 eq) KOAc (2.5 eq) 100 12 h 67 Inert atmosphere, sealed tube
2 1,2-Dimethoxyethane/H2O (3:1) Pd(dppf)Cl2 (0.05 eq) KOAc (2 eq) 95 Overnight ~65-70 Inert atmosphere

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